(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride
CAS No.: 1401425-38-4
Cat. No.: VC2741654
Molecular Formula: C13H12ClF2N
Molecular Weight: 255.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1401425-38-4 |
|---|---|
| Molecular Formula | C13H12ClF2N |
| Molecular Weight | 255.69 g/mol |
| IUPAC Name | [2-fluoro-5-(4-fluorophenyl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H11F2N.ClH/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16;/h1-7H,8,16H2;1H |
| Standard InChI Key | YXZZSMDVKHEELH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)CN)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)CN)F.Cl |
Introduction
(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride is an organic compound with a biphenyl structure, featuring two fluorine atoms and a methanamine functional group. Its molecular formula is C₁₃H₁₂ClF₂N, and it is commonly used in its hydrochloride form to enhance stability and solubility in aqueous solutions . This compound is of interest in medicinal chemistry due to its potential biological activities, including interactions with enzymes and receptors, which may lead to applications in treating diseases such as cancer or infections.
Synthesis
The synthesis of (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine typically involves advanced catalytic systems to optimize yields and minimize by-products. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction, with solvents like dimethylformamide often used.
Biological Activity and Potential Applications
Research suggests that (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine exhibits biological activity relevant to medicinal chemistry. Preliminary studies indicate potential interactions with biological targets, which could lead to effects such as inhibiting specific disease pathways. The compound's structural features, particularly the fluorination pattern, may enhance its activity compared to non-fluorinated analogs.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3',4'-Difluoro-[1,1'-biphenyl]-4-YL-methanamine | Fluorination at different positions | May exhibit different biological activities |
| 3',5'-Difluoro-[1,1'-biphenyl]-3-amino | Different substitution pattern | Potentially altered reactivity profiles |
| 2-(3',4'-difluorobiphenyl)-N,N-dimethylamine | Dimethylamino substitution | Enhanced solubility and reactivity |
| 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | Contains a carboxylic acid group | Potential use in organic synthesis |
| 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | Two carboxylic acid groups | Increased polarity may affect solubility |
Suppliers and Availability
(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride is available from suppliers such as VWR and Bidepharm, with purity levels typically around 98% . The compound is noted for its irritant properties and requires appropriate handling and storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume